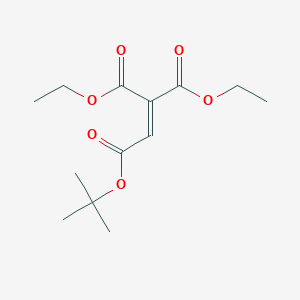

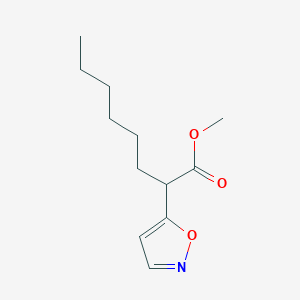

2-(Tert-butyl) 1,1-diethyl 1,1,2-ethylenetricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalysis and Organic Synthesis

A study presents a palladium catalyst based on a complex structure for alkoxycarbonylation of alkenes, showing high activity and selectivity. This process is significant for transforming ethylene into versatile ester products, indicating a broad application in industrial processes and research laboratories for synthesizing esters from alkenes (Dong et al., 2017).

Research on the annulation of 1,3-dicarbonyl compounds with diethylene glycol led to 2,3-disubstituted furan, showcasing an environmentally friendly synthesis pathway. This highlights the use of tert-butyl peroxide (TBHP) and copper catalysis in creating furan derivatives from simpler compounds (Yu et al., 2015).

Polymer Chemistry

A study on the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety revealed that the deprotection of this group occurs at around 200°C, leading to the elimination of isobutene and carbon dioxide. This research has implications for the synthesis and decomposition of polymers with specific functional groups (Jing et al., 2019).

Another study focused on the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. By modifying the peripheral tert-butyl esters to carboxylic acids, researchers were able to alter the solubility properties of these dendrimers, which is crucial for their application in drug delivery and materials science (Pesak et al., 1997).

Advances in Bio-based Materials

- The catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass or its derivatives, such as glucose and 5-hydroxymethylfurfural (HMF), has been reviewed. FDCA is seen as a promising bio-based alternative to terephthalic acid for polyester production, highlighting the potential of using renewable resources for creating environmentally friendly materials (Zhang et al., 2015).

Mechanism of Action

Target of Action

It’s known that tert-butyl groups are often involved in reactions with both sn1 and sn2 mechanisms .

Mode of Action

The compound’s mode of action involves interactions with its targets through SN1 and SN2 mechanisms. In these reactions, the ethyl side goes by an SN2 mechanism because it is a primary R group, and the t-butyl group would be SN1 because it is tertiary .

Biochemical Pathways

It’s known that ethers like this compound can undergo cleavage reactions, which could potentially affect various biochemical pathways .

Result of Action

properties

IUPAC Name |

2-O-tert-butyl 1-O,1-O-diethyl ethene-1,1,2-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6/c1-6-17-11(15)9(12(16)18-7-2)8-10(14)19-13(3,4)5/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBMCQGSQPHJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(=O)OC(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

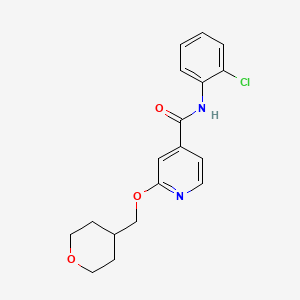

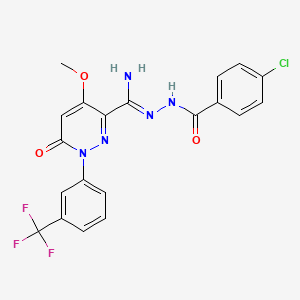

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)

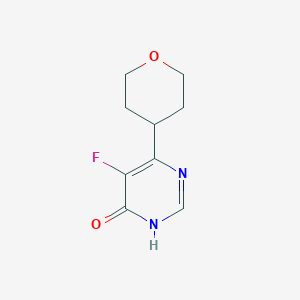

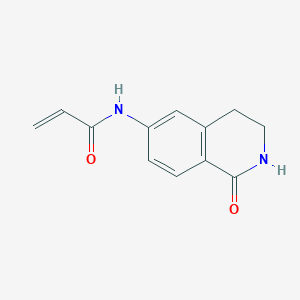

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

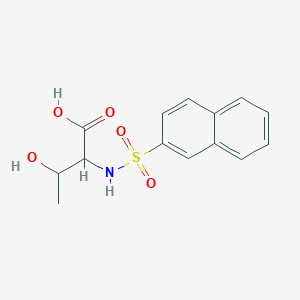

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

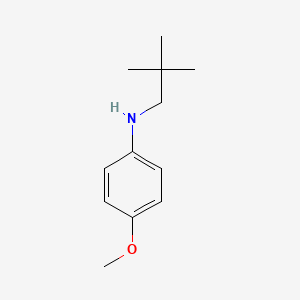

![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

amine hydrobromide](/img/no-structure.png)